Cas no 205527-00-0 (5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside)

5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside structure
205527-00-0 structure
Produktname:5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
CAS-Nr.:205527-00-0
MF:C27H30O16
MW:610.517509937286
CID:4671178
PubChem ID:10371537

5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-Hydroxykaempferol 3-beta-rutinoside
    • 5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside
    • 5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
    • 4',5,6,7-Tetrahydroxyflavonol 3-rutinoside
    • Q27134753
    • 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-
    • 205527-00-0
    • E87176
    • CS-0140288
    • CHEBI:66215
    • FS-7273
    • 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • HY-N8191
    • 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
    • CHEMBL449793
    • AKOS040760237
    • 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 6-Hydroxykaempferol 3-rutinoside
    • 5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one
    • DA-70308
    • Inchi: 1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1
    • InChI-Schlüssel: QYRJNVCANQPMCH-QGAVNTNWSA-N
    • Lächelt: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=C(C(=CC=2OC=1C1C=CC(=CC=1)O)O)O)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 610.15338487 g/mol
  • Monoisotopenmasse: 610.15338487 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 10
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 16
  • Schwere Atomanzahl: 43
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1020
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Molekulargewicht: 610.5
  • Topologische Polaroberfläche: 266

5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1311-5 mg
6-Hydroxykaempferol 3-beta-rutinoside
205527-00-0
5mg
¥4179.00 2022-04-26
Cooke Chemical
M3627757-5mg
6-Hydroxykaempferol3-β-rutinoside
205527-00-0 ≥98%
5mg
RMB 2400.00 2025-02-21
TargetMol Chemicals
TN1311-10mg
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
205527-00-0 98%
10mg
¥ 4280 2023-09-15
TargetMol Chemicals
TN1311-1mg
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
205527-00-0
1mg
¥ 1300 2024-07-24
TargetMol Chemicals
TN1311-1 mL * 10 mM (in DMSO)
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
205527-00-0 98%
1 mL * 10 mM (in DMSO)
¥ 4380 2023-09-15
TargetMol Chemicals
TN1311-10 mg
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
205527-00-0 98%
10mg
¥ 4,280 2023-07-11
TargetMol Chemicals
TN1311-1mg
5,6,7,4'-Tetrahydroxyflavonol 3-O-rutinoside
205527-00-0
1mg
¥ 1300 2024-07-20

5,6,7,4'-tetrahydroxyflavonol-3-O-rutinoside Verwandte Literatur

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:205527-00-0)6-Hydroxykaempferol 3-β-rutinoside
TBW01409
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung